Sirolimus

Description

Properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-HPLJOQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

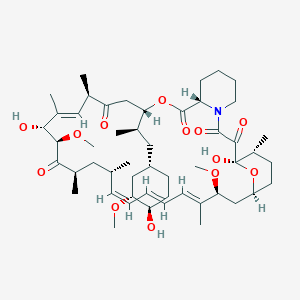

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023582 | |

| Record name | Sirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Sirolimus | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

183-185 | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether., In water = 9.9X10-5 mg/L at 25 °C /Estimated/, 1.73e-03 g/L | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystalline solid from ether | |

CAS No. |

53123-88-9 | |

| Record name | Rapamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53123-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sirolimus [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36ZG6FT64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-185 °C | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sirolimus and T Cell Modulation: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirolimus, also known as rapamycin, is a potent macrolide immunosuppressant that exerts its effects primarily through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1][2][3] In T lymphocytes, this inhibition leads to a cascade of events that ultimately suppress proliferation, modulate differentiation, and can induce a state of anergy. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound on T cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: The this compound-FKBP12-mTORC1 Axis

The primary mechanism of this compound's immunosuppressive activity involves its interaction with the immunophilin FK506-binding protein 12 (FKBP12).[2][4] This binding event forms a high-affinity this compound-FKBP12 complex. This complex then allosterically binds to and inhibits the mTOR Complex 1 (mTORC1), a multiprotein complex that serves as a central regulator of cell growth, proliferation, and metabolism.

The this compound-FKBP12 complex specifically targets the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of key components of the mTORC1 complex and thereby inhibiting its kinase activity. This targeted inhibition of mTORC1 is the cornerstone of this compound's effects on T cells.

The mTOR Signaling Pathway in T Cells and its Inhibition by this compound

mTOR is a central node in T cell signaling, integrating signals from the T cell receptor (TCR), co-stimulatory molecules (like CD28), and cytokine receptors (such as the IL-2 receptor). Activation of these upstream pathways typically leads to the activation of the PI3K-Akt signaling cascade, which in turn activates mTORC1.

Once active, mTORC1 phosphorylates several downstream targets, most notably p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these substrates is critical for the initiation of protein synthesis and cell cycle progression from the G1 to the S phase.

This compound, by inhibiting mTORC1, prevents the phosphorylation of p70S6K and 4E-BP1. This blockade of downstream signaling halts the cell cycle in the late G1 phase, thereby inhibiting T cell proliferation in response to antigenic and cytokine stimulation.

Quantitative Effects of this compound on T Cell Function

The inhibitory effects of this compound on T cell proliferation and function have been quantified in numerous studies. These data provide valuable insights for researchers designing experiments and for clinicians optimizing therapeutic regimens.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Proliferation (IC50) | CMV-specific CD8+ T cells | 10 ng/mL | 50% inhibition of expansion | |

| Proliferation | Allogeneic stimulated T cells | 1-10 nM | Dose-dependent inhibition of proliferation | |

| Activation Marker Expression (CD25, CD69, CD137, CD154) | Naïve CD8+ T cells | 10 ng/mL | No significant effect | |

| Activation Marker Expression (CD25, CD69, CD137, CD154) | Memory CD8+ T cells | 10 ng/mL | Decrease in activation (counteracted by IL-2) | |

| Cytokine mRNA Expression (IFN-γ) | CMV-specific CD8+ T cells | 10 ng/mL (IC50) | ~4.3-fold increase in relative quantity | |

| Cytokine mRNA Expression (Granzyme B) | CMV-specific CD8+ T cells | 10 ng/mL (IC50) | ~2.2-fold increase in relative quantity | |

| Regulatory T cell (Treg) Expansion | CD4+CD25+ T cells | 100 nM (pulse) | Enhanced suppressive capacity | |

| Treg Proportion in vivo | CD4+ T cells in hepatic lymph nodes | 100 nM | Significant increase in Treg proportion (1.95% vs 0.61%) |

Impact of this compound on T Cell Differentiation and Anergy

This compound not only inhibits T cell proliferation but also profoundly influences their differentiation and functional state.

T Helper Cell Differentiation

The mTOR pathway is a critical regulator of T helper (Th) cell differentiation. By inhibiting mTORC1, this compound can alter the balance of Th subsets:

-

Th1 and Th17 Differentiation: this compound generally suppresses the differentiation of pro-inflammatory Th1 and Th17 cells. This is, in part, due to the inhibition of STAT3 phosphorylation, a key transcription factor for Th17 development.

-

Th2 Differentiation: The effect on Th2 differentiation is more complex and can be context-dependent.

-

Regulatory T cell (Treg) Generation and Function: this compound has been shown to favor the generation and expansion of immunosuppressive Foxp3+ Tregs. This is a key aspect of its immunomodulatory action, as Tregs play a crucial role in maintaining immune tolerance.

Induction of T Cell Anergy

Anergy is a state of T cell unresponsiveness characterized by the inability to proliferate or produce IL-2 upon restimulation. This compound can promote the induction of anergy in T cells, even in the presence of co-stimulatory signals. This anergic state is associated with reduced phosphorylation of downstream mTORC1 targets and decreased expression of the transferrin receptor (CD71).

Experimental Protocols for Studying this compound Effects on T Cells

T Cell Proliferation Assay using CFSE

This protocol allows for the quantitative analysis of T cell proliferation by measuring the dilution of the fluorescent dye CFSE.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads, allogeneic stimulator cells)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Flow cytometer

Procedure:

-

Cell Labeling:

-

Resuspend 10-20 x 10^6 cells/mL in pre-warmed PBS with 0.1% BSA.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells 2-3 times with complete medium.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.

-

Add T cell activation stimuli.

-

Add this compound at various concentrations or a vehicle control.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with antibodies for T cell surface markers (e.g., CD3, CD4, CD8) if desired.

-

Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

-

Analyze the data to identify distinct peaks of fluorescence, each representing a cell division.

-

Western Blotting for mTOR Signaling Proteins

This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Treated and untreated T cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse T cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Flow Cytometry for T Cell Phenotyping

This protocol enables the characterization of different T cell subsets based on the expression of surface and intracellular markers.

Materials:

-

Treated and untreated T cells

-

Fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8, CD25, CD45RA, CCR7, Foxp3)

-

Fixation/Permeabilization buffer (for intracellular staining)

-

Flow cytometer

Procedure:

-

Surface Staining:

-

Incubate 1 x 10^6 cells with a cocktail of surface antibodies for 20-30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer (PBS with 1-2% FBS).

-

-

Intracellular Staining (for Foxp3):

-

Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

-

Incubate the cells with the anti-Foxp3 antibody for 30-45 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to identify and quantify different T cell populations.

-

RT-qPCR for Cytokine Gene Expression

This protocol is used to measure the mRNA levels of various cytokines produced by T cells.

Materials:

-

Treated and untreated T cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (e.g., IFN-γ, IL-2, IL-10, TGF-β) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from T cells.

-

Synthesize cDNA from the extracted RNA.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

-

Conclusion

This compound exerts a profound and multifaceted influence on T cell biology. Its core mechanism of action, the inhibition of mTORC1 via the formation of a complex with FKBP12, leads to the suppression of T cell proliferation, a shift in T helper cell differentiation towards a more regulatory phenotype, and the induction of T cell anergy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the immunomodulatory properties of this compound. A thorough understanding of these mechanisms is essential for the continued development of this compound and its analogs in a variety of clinical applications, from transplantation to autoimmune diseases and oncology.

References

- 1. Frontiers | Selective Effects of mTOR Inhibitor this compound on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. nacalai.com [nacalai.com]

- 4. Regulatory T cells Exhibit Decreased Proliferation but Enhanced Suppression After Pulsing with this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, also known as sirolimus, is a macrolide compound with a rich and fascinating history, evolving from a soil-dwelling bacterium on a remote island to a cornerstone of immunosuppressive therapy and a key research tool in cell biology. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of rapamycin, with a particular focus on the seminal experiments that elucidated its mechanism of action. The narrative delves into the pivotal roles of key scientists and institutions, presenting a timeline of crucial events. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for foundational assays, quantitative data from early studies, and visualizations of key pathways and processes to facilitate a deeper understanding of this remarkable molecule.

Discovery and Isolation

The story of rapamycin begins on the isolated Easter Island, known as Rapa Nui by its inhabitants. In 1964, a Canadian medical expedition traveled to the island to study its unique ecology and the health of its population.[1][2] A microbiologist on this expedition, Georges Nógrády, collected soil samples from various locations with the initial hypothesis that antibacterial compounds in the soil might explain the low incidence of tetanus among the locals who often walked barefoot.[1][2]

These soil samples were brought back to Canada and eventually made their way to Ayerst Pharmaceuticals (now part of Pfizer) in Montreal.[2] There, a team of scientists, including Dr. Suren N. Sehgal, began to screen them for novel antimicrobial agents. In 1972, their efforts led to the isolation of a new antifungal compound from a strain of the bacterium Streptomyces hygroscopicus. In homage to its place of origin, the compound was named rapamycin.

Initial studies focused on its potent antifungal properties, particularly against Candida albicans. However, further investigations by Sehgal and his team revealed that rapamycin also possessed significant immunosuppressive and anti-proliferative activities. This discovery marked a pivotal shift in the direction of rapamycin research, away from its potential as an antifungal and towards its use in preventing organ transplant rejection and as a potential anti-cancer agent.

The journey of rapamycin from discovery to clinical application was not without its challenges. In 1982, Ayerst consolidated its research facilities, and the rapamycin program was temporarily halted. Dr. Sehgal, a firm believer in the potential of rapamycin, famously stored vials of the S. hygroscopicus strain in his home freezer to preserve them. His persistence paid off when research was resurrected in 1987 after the merger of Ayerst with Wyeth. This eventually led to the FDA approval of rapamycin (as this compound, brand name Rapamune) in 1999 for use in preventing kidney transplant rejection.

Timeline of Discovery

References

An In-depth Technical Guide to the Sirolimus-mTOR Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to orchestrate cellular responses.[4][5] mTOR operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components and downstream functions.

Sirolimus, also known as rapamycin, is a macrolide compound originally discovered as an antifungal agent. It is a potent and specific inhibitor of mTOR, primarily targeting mTORC1. This inhibitory action forms the basis of its clinical use as an immunosuppressant to prevent organ transplant rejection and as an antiproliferative agent in certain cancers and lymphangioleiomyomatosis (LAM). This guide provides a detailed examination of the mTOR signaling pathway and the precise mechanism by which this compound exerts its effects.

The mTOR Signaling Network

The mTOR kinase is the catalytic core of two complexes, mTORC1 and mTORC2, which differ in their protein components, upstream regulation, and downstream targets.

-

mTOR Complex 1 (mTORC1): Composed of mTOR, Regulatory-associated protein of mTOR (Raptor), mammalian LST8 (mLST8), PRAS40, and Deptor. mTORC1 is a master regulator of cell growth and metabolism. Its activity is sensitive to nutrients, growth factors, and energy status and is acutely inhibited by this compound.

-

mTOR Complex 2 (mTORC2): Composed of mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mLST8, Sin1, PRR5/Protor-1, and Deptor. mTORC2 is primarily activated by growth factors and is involved in cell survival and cytoskeleton organization. It is considered relatively insensitive to acute treatment with this compound, although chronic exposure can inhibit its function.

mTORC1 integrates signals from multiple pathways to control cellular anabolism.

-

Growth Factors (PI3K/Akt Pathway): Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K and subsequently Akt. Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC) protein TSC2. The TSC1-TSC2 complex is a GTPase-activating protein (GAP) for the small GTPase Rheb. Inhibition of TSC1/2 allows Rheb to accumulate in its GTP-bound, active state, which directly stimulates mTORC1 kinase activity.

-

Amino Acids: The presence of amino acids, particularly leucine, signals mTORC1 to translocate to the lysosomal surface. This process is mediated by the Rag GTPases, which are anchored to the lysosome by the Ragulator complex. At the lysosome, mTORC1 can be activated by Rheb.

-

Energy Status (AMPK): Low cellular energy, indicated by a high AMP:ATP ratio, activates AMP-activated protein kinase (AMPK). AMPK can inhibit mTORC1 both by directly phosphorylating and activating TSC2 and by phosphorylating Raptor.

Activated mTORC1 promotes cell growth and proliferation primarily through the phosphorylation of two key substrates:

-

Ribosomal Protein S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. S6K1 then phosphorylates several targets, including the ribosomal protein S6 (a commonly used marker for mTORC1 activity), which enhances the translation of specific mRNAs required for cell growth and proliferation.

-

Eukaryotic Initiation Factor 4E-Binding Proteins (4E-BPs): In their hypophosphorylated state, 4E-BPs bind to the translation initiation factor eIF4E, preventing the assembly of the translation initiation complex. mTORC1 phosphorylates 4E-BP1, causing it to dissociate from eIF4E, thereby permitting cap-dependent mRNA translation and protein synthesis to proceed.

By stimulating protein synthesis and other anabolic processes like lipid and nucleotide synthesis, while simultaneously inhibiting catabolic processes like autophagy, mTORC1 acts as a central coordinator of cell growth.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Upstream and downstream of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Function of Sirolimus in Inducing Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sirolimus, also known as rapamycin, is a macrolide compound initially developed as an antifungal agent but now widely utilized for its potent immunosuppressive and anti-proliferative properties.[1] Its primary mechanism of action involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] A crucial consequence of mTOR inhibition by this compound is the induction of autophagy, a catabolic "self-eating" process essential for cellular homeostasis, where damaged organelles and misfolded proteins are degraded and recycled.[4][5] This guide provides an in-depth technical overview of the molecular pathways through which this compound induces autophagy, presents quantitative data from relevant studies, and details key experimental protocols for its assessment.

Core Mechanism: The this compound-mTOR-Autophagy Signaling Axis

This compound exerts its effects by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds directly to the mTOR kinase, specifically targeting the mTOR Complex 1 (mTORC1).

Under nutrient-rich conditions, mTORC1 is active and promotes anabolic processes like protein and lipid synthesis while actively suppressing catabolic processes, most notably autophagy. It achieves this suppression primarily by phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating the formation of the autophagosome. The ULK1 complex consists of ULK1, Atg13, and FIP200.

When this compound inhibits mTORC1, this phosphorylation-mediated suppression is lifted. The de-repressed ULK1 complex becomes active, initiating the downstream autophagy cascade. This includes the activation of the Class III PI3K complex (containing hVps34 and Beclin-1) to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, which serves as a docking site for other autophagy-related (Atg) proteins. This leads to the elongation and closure of the autophagosome, which then fuses with a lysosome to degrade its contents.

Quantitative Data on this compound-Induced Autophagy

The induction of autophagy by this compound and its analogs (e.g., everolimus) has been quantified in numerous studies. The primary markers used are the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to the autophagosome membrane, and the degradation of p62/SQSTM1, an autophagy receptor that is itself cleared by the process. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.

| Cell Type / Model | Compound & Concentration | Key Quantitative Finding | Reference |

| Vascular Smooth Muscle Cells | Everolimus (10 nM) | ~7-fold increase in GFP-LC3 puncta (autophagosomes). | |

| Vascular Smooth Muscle Cells | Everolimus (1,000 nM) | ~14-fold increase in GFP-LC3 puncta. | |

| A549 Lung Cancer Cells | Rapamycin (100 nM) | Significant increase in LC3-II/LC3-I ratio and decrease in p62 expression. | |

| Children with SLE (Clinical) | This compound Treatment (6 months) | Increased LC3 expression ([0.6485 ± 0.1314] vs. [0.5097 ± 0.0911] in control). | |

| Children with SLE (Clinical) | This compound Treatment (6 months) | Decreased p62 expression ([0.4028 ± 0.0765] vs. [0.4942 ± 0.0688] in control). | |

| Kidney Transplants (Clinical) | This compound Treatment | >50% increase in podocytic autophagosomal volume fraction vs. cyclosporine. |

Experimental Protocols for Measuring Autophagy

Accurate measurement of autophagy is critical. The following protocols outline the standard Western blot-based methods to assess the effect of this compound on autophagic flux.

Protocol 1: LC3-I to LC3-II Conversion by Western Blot

This method quantifies the accumulation of LC3-II, a reliable indicator of autophagosome formation. To measure autophagic flux (the entire process, including degradation), a parallel sample is treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of LC3-II in the autolysosome. An accumulation of LC3-II in the presence of the inhibitor confirms an active flux.

Materials:

-

Cell culture reagents

-

This compound (Rapamycin)

-

Bafilomycin A1 (Baf-A1) or Chloroquine (CQ)

-

Ice-cold 1X Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-20% gradient or 15% for better resolution of LC3 bands)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3 (recognizes both forms)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Plate cells to reach 70-80% confluency. Treat cells with the desired concentration of this compound for a specified time course (e.g., 6, 12, 24 hours). For flux measurement, treat a parallel set of wells with this compound in combination with a lysosomal inhibitor (e.g., 100 nM Baf-A1 or 50 µM CQ) for the last 2-4 hours of the this compound incubation. Include untreated and inhibitor-only controls.

-

Lysis: Aspirate media, wash cells twice with ice-cold PBS, and lyse them directly on the plate with ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.

-

Centrifugation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a high-percentage or gradient polyacrylamide gel. LC3-I typically runs at ~18 kDa, while the lipidated, faster-migrating LC3-II runs at ~16 kDa.

-

Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Protocol 2: p62/SQSTM1 Degradation Assay

This assay measures the degradation of the autophagy substrate p62. A decrease in p62 levels indicates successful autophagic flux. This assay is often performed concurrently with the LC3 blot from the same lysates.

Materials:

-

Same as for Protocol 1, except for the primary antibody.

-

Primary antibody: Rabbit or Mouse anti-p62/SQSTM1.

Procedure:

-

Steps 1-7: Follow the same procedure as for the LC3 Western Blot (cell treatment, lysis, quantification, SDS-PAGE, and transfer). Often, the same membrane can be stripped and re-probed for p62 after imaging for LC3, or a parallel gel can be run.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary anti-p62 antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and image the bands. Quantify the p62 band intensity relative to a loading control (e.g., β-actin or GAPDH). A decrease in the p62/loading control ratio in this compound-treated cells indicates autophagy induction. Conversely, treatment with a lysosomal inhibitor should cause p62 to accumulate.

Conclusion

This compound is a powerful and specific inducer of autophagy through its targeted inhibition of the mTORC1 signaling complex. This function is central to its therapeutic effects and makes it an invaluable tool for autophagy research. By relieving the inhibitory phosphorylation of the ULK1 complex, this compound triggers the full cascade of autophagosome formation and degradation. The quantitative assessment of this process, primarily through Western blot analysis of LC3 conversion and p62 degradation, provides a robust framework for researchers and drug developers to study cellular homeostasis, investigate disease mechanisms, and explore novel therapeutic strategies targeting the autophagic pathway.

References

- 1. This compound and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mTORC1 as the main gateway to autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]

Sirolimus and Its Effect on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus, also known as rapamycin, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1][2] Initially identified for its antifungal properties, it was later discovered to possess potent immunosuppressive and antiproliferative activities.[1][2] These characteristics have established this compound as a critical therapeutic agent in preventing organ transplant rejection and as a treatment for certain cancers.[3] The cornerstone of its therapeutic effect lies in its ability to intervene in fundamental cellular processes, most notably the regulation of cell cycle progression.

This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its control over the cell cycle. It details the core signaling pathways, presents quantitative data on its cellular effects, outlines key experimental protocols for investigation, and visualizes the complex biological interactions involved.

Core Mechanism of Action: The this compound-FKBP12-mTOR Axis

The biological activity of this compound is initiated by its entry into the cell, where it binds to a specific intracellular receptor, the FK506-binding protein 12 (FKBP12). This binding event is not the terminal step; rather, it induces a conformational change in FKBP12, enabling the newly formed this compound-FKBP12 complex to interact with a master regulator of cell growth and metabolism: the mechanistic Target of Rapamycin (mTOR).

Specifically, the this compound-FKBP12 complex targets and inhibits mTOR Complex 1 (mTORC1), a crucial serine/threonine kinase that serves as a central hub for integrating signals from growth factors, nutrients, and cellular energy status. By inhibiting mTORC1, this compound effectively disrupts a cascade of downstream signaling events that are essential for cell growth, protein synthesis, and proliferation, ultimately leading to a halt in the cell cycle.

The mTORC1 Signaling Pathway and Cell Cycle Control

mTORC1 is a master regulator that promotes cell growth and proliferation by phosphorylating a suite of downstream targets. Two of the most critical effectors in the context of cell cycle control are Ribosomal Protein S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).

-

S6K1 Activation: When active, mTORC1 phosphorylates and activates S6K1. S6K1, in turn, phosphorylates several targets, including the ribosomal protein S6, enhancing the translation of a specific subset of mRNAs that encode components of the translational machinery. This action boosts the cell's overall capacity for protein synthesis, a prerequisite for increasing cell mass before division.

-

4E-BP1 Inactivation: In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), sequestering it and preventing the initiation of cap-dependent translation. Active mTORC1 phosphorylates 4E-BP1, causing it to dissociate from eIF4E. The liberated eIF4E can then participate in the formation of the eIF4F complex, which is crucial for the translation of mRNAs encoding key cell cycle regulators, such as cyclins and Myc.

By inhibiting mTORC1, this compound prevents the phosphorylation of both S6K1 and 4E-BP1. This leads to a global reduction in protein synthesis and, more specifically, suppresses the translation of critical proteins required for cell cycle progression.

This compound-Induced G1 Phase Arrest: Molecular Details

The primary consequence of mTORC1 inhibition by this compound is a robust arrest of the cell cycle in the G1 phase. This prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This G1 block is achieved through a multi-pronged mechanism targeting key regulators of the G1/S transition.

-

Downregulation of G1 Cyclins and CDKs: The progression through the G1 phase is driven by the activity of cyclin-dependent kinases (CDKs), primarily CDK4, CDK6, and CDK2. Their activity is dependent on their association with regulatory cyclin proteins, particularly cyclin D and cyclin E. This compound treatment leads to reduced translation of Cyclin D1. This diminishes the formation of active Cyclin D-CDK4/6 complexes, which are responsible for the initial phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.

-

Inhibition of Rb Phosphorylation: The hypophosphorylated Rb protein acts as a crucial gatekeeper of the G1/S transition. It binds to the E2F family of transcription factors, preventing them from activating the genes necessary for S phase entry. The inhibition of Cyclin D-CDK4/6 and Cyclin E-CDK2 activity by this compound ensures that Rb remains in its active, hypophosphorylated state, thus maintaining the G1 arrest.

-

Upregulation of the CDK Inhibitor p27Kip1: this compound has been shown to increase the protein levels of the CDK inhibitor p27Kip1. This is achieved not by increasing its transcription, but by inhibiting its degradation. The elevated levels of p27Kip1 allow it to bind to and potently inhibit the activity of Cyclin E-CDK2 complexes, which are essential for the final commitment to S phase. The formation of this inhibitory complex is a critical step in the this compound-induced G1 arrest.

-

Inhibition of PCNA Expression: Further reinforcing the G1 block, this compound can decrease the expression of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for the initiation of DNA replication.

Data Presentation: Quantitative Effects of this compound

The antiproliferative effects of this compound have been quantified in various studies. The data below summarizes findings from clinical and preclinical models, illustrating the impact on cell populations and proliferation markers.

| Parameter Measured | Model / Population | This compound Treatment Details | Result | Reference |

| CD4+ T Cell Count | People with HIV (PWH) on ART (n=16) | Oral this compound for 20 weeks (trough level 5-10 ng/mL) | Significant decline (mean: -118 cells/μL; p=0.041) from baseline | |

| CD8+ T Cell Count | PWH on ART (n=16) | Oral this compound for 20 weeks (trough level 5-10 ng/mL) | Significant decline (mean: -160 cells/μL; p=0.021) from baseline | |

| HIV-1 DNA Levels | CD4+ T cells from PWH on ART (n=16) | Oral this compound for 20 weeks (trough level 5-10 ng/mL) | Significant decline (31% reduction; p=0.008) at 20 weeks | |

| Cell Proliferation | Cystic epithelium in Pkd1RC/RC mouse kidneys | Torin2 (a TORKi) vs. This compound | Torin2 showed a significant decrease in PCNA-positive nuclei compared to this compound, suggesting this compound is a partial mTORC1 inhibitor in some contexts. | |

| Cyclin & CDK Levels | Kidneys of Vil-Cre;Pkd2f3/f3 mice | Rapamycin treatment | Significantly down-regulated cyclins A, B, D1, E, and CDK1 compared to placebo. |

Experimental Protocols

Investigating the effects of this compound on the cell cycle requires robust and standardized methodologies. Below are detailed protocols for key experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

-

Cell culture medium, PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% Triton X-100 in PBS

-

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).

-

Cell Harvest:

-

For suspension cells, collect by centrifugation (300 x g for 5 minutes).

-

For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with serum-containing medium. Centrifuge to pellet the cells.

-

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge.

-

Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.

-

Storage: Fixed cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE-Texas Red). Collect data for at least 10,000 single-cell events. Use forward scatter (FSC) and side scatter (SSC) width parameters to exclude doublets and aggregates.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

This technique is used to detect changes in the expression levels and phosphorylation status of key proteins in the mTOR and cell cycle pathways.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-Rb, anti-Rb, anti-Cyclin D1, anti-p27Kip1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).

-

Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound imposes a potent block on cell cycle progression primarily by arresting cells in the G1 phase. This effect is a direct consequence of its ability to form a complex with FKBP12 and inhibit the master regulatory kinase mTORC1. The subsequent disruption of downstream signaling pathways—namely the S6K1 and 4E-BP1/eIF4E axes—leads to a multifaceted assault on the cell cycle machinery. Key mechanisms include the suppression of G1 cyclin translation, the failure to inactivate the Rb tumor suppressor, and the stabilization of the CDK inhibitor p27Kip1. This comprehensive inhibition of the G1/S transition underscores the efficacy of this compound as an antiproliferative agent and provides a clear molecular basis for its clinical applications in immunosuppression and oncology. A thorough understanding of these pathways is essential for the continued development and optimization of mTOR inhibitors in various therapeutic contexts.

References

Unveiling the Enigmatic Reach of Sirolimus Beyond mTOR: A Technical Deep Dive

For Immediate Release

[CITY, STATE] – [DATE] – Long recognized for its potent immunosuppressive and anti-proliferative effects mediated through the inhibition of the mechanistic target of rapamycin (mTOR), a growing body of evidence reveals that the molecular repertoire of sirolimus extends far beyond this central pathway. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, illuminating the off-target interactions and mTOR-independent signaling cascades influenced by this multifaceted macrolide. Through a comprehensive review of the literature, this document details the alternative molecular targets of this compound, providing quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks involved.

FKBP12-Independent mTOR Inhibition: A High-Dose Phenomenon

While the canonical mechanism of this compound action involves the formation of a tripartite complex with FKBP12 and the FRB domain of mTORC1, emerging research demonstrates that at higher, clinically relevant micromolar concentrations, this compound can directly inhibit mTOR kinase activity in an FKBP12-independent manner. This distinct pharmacological action contributes to a more profound suppression of global protein synthesis than observed at nanomolar concentrations.

Quantitative Data: FKBP12-Independent mTOR Inhibition

| Compound | Target | Assay Type | IC50 | Reference |

| This compound (Rapamycin) | mTOR Kinase | In vitro kinase assay | 1.74 ± 0.34 µM | [1][2] |

| Temthis compound (CCI-779) | mTOR Kinase | In vitro kinase assay | 1.76 ± 0.15 µM | [1] |

Experimental Protocol: In Vitro mTOR Kinase Assay for FKBP12-Independent Inhibition

This protocol outlines a method to assess the direct inhibitory effect of this compound on mTOR kinase activity in the absence of FKBP12.

1. Reagents and Materials:

-

Recombinant active human mTOR (truncated, containing FRB, kinase, and FATC domains)

-

GFP-tagged 4E-BP1 (substrate)

-

Terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM EGTA, 0.01% Tween-20)

-

ATP

-

This compound

-

DMSO (vehicle control)

-

384-well assay plates

-

TR-FRET plate reader

2. Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the recombinant mTOR enzyme to the kinase assay buffer.

-

Add the serially diluted this compound or DMSO vehicle to the wells containing the mTOR enzyme.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of GFP-4E-BP1 and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled anti-phospho-4E-BP1 antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

3. Data Analysis:

-

Calculate the ratio of the acceptor (GFP) emission to the donor (Terbium) emission.

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Crosstalk with Calcineurin Signaling: An Indirect Interaction

This compound does not directly inhibit the phosphatase activity of calcineurin. However, its high-affinity binding to FKBP12 can indirectly impact the calcineurin pathway, particularly in the context of co-administration with calcineurin inhibitors (CNIs) like tacrolimus, which also require FKBP12 for their activity. This competition for a common binding partner can lead to complex pharmacological interactions. Furthermore, some studies suggest that this compound may have a paradoxical stimulatory effect on innate immunity, a phenomenon that is not fully understood at the molecular level.

Experimental Protocol: NFAT Reporter Assay to Assess Calcineurin Pathway Activation

This protocol describes a cell-based reporter assay to measure the activity of the calcineurin-NFAT signaling pathway in the presence of this compound and/or a calcineurin inhibitor.

1. Reagents and Materials:

-

Jurkat T cells stably transfected with an NFAT-luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation.

-

This compound and/or Tacrolimus.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

2. Procedure:

-

Seed the NFAT-luciferase Jurkat T cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound, tacrolimus, or a combination of both for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with PMA and Ionomycin to activate the T-cell receptor signaling cascade and subsequently the calcineurin-NFAT pathway.

-

Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for luciferase reporter gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

3. Data Analysis:

-

Normalize the luciferase activity to a control (e.g., unstimulated cells or vehicle-treated stimulated cells).

-

Plot the normalized luciferase activity against the drug concentrations to assess the inhibitory or modulatory effects.

References

The Molecular Embrace: A Technical Guide to the Sirolimus-FKBP12 Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide dissects the core mechanism of sirolimus (rapamycin) binding to the FK506-binding protein 12 (FKBP12). Understanding this interaction is fundamental to appreciating its profound immunosuppressive and antineoplastic effects, which are mediated through the inhibition of the mammalian target of rapamycin (mTOR). This document provides a comprehensive overview of the binding kinetics, thermodynamics, experimental methodologies, and the subsequent impact on cellular signaling pathways.

The this compound-FKBP12 Interaction: A High-Affinity Partnership

This compound, a macrolide lactone, exerts its biological effects by first forming a high-affinity complex with the ubiquitously expressed 12 kDa immunophilin, FKBP12.[1] This initial binding event is a prerequisite for the subsequent inhibition of mTOR. The affinity of this compound for FKBP12 is in the subnanomolar range, indicating a very tight and specific interaction.

Quantitative Binding Data

The binding affinity of this compound to FKBP12 has been characterized by various biophysical techniques, yielding key quantitative parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Method | Reference |

| Kd | 0.2 | Isothermal Titration Calorimetry (ITC) | [2] |

| 0.24 | Isothermal Titration Calorimetry (ITC) | [2] | |

| ~4 | Not Specified | [3] | |

| Ki | ~1.7 | Peptidyl-prolyl cis-trans isomerization assay | [4] |

| IC50 | Subnanomolar | Not Specified |

Table 1: Quantitative Binding Affinity of this compound for FKBP12. This table summarizes the experimentally determined binding parameters for the this compound-FKBP12 interaction.

The Ternary Complex: Bridging FKBP12 to mTOR

The this compound-FKBP12 complex acts as a molecular adapter, presenting a composite surface that is recognized by the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This interaction leads to the formation of a stable ternary complex: FKBP12-sirolimus-mTOR. It is this ternary complex, and not this compound or the this compound-FKBP12 binary complex alone, that is responsible for the allosteric inhibition of mTORC1 kinase activity.

The formation of this ternary complex is a critical step in the mechanism of action of this compound. The affinity of the this compound-FKBP12 complex for the FRB domain is significantly higher than that of this compound for the FRB domain alone, highlighting the cooperative nature of this interaction.

| Interacting Molecules | Kd (µM) | Method | Reference |

| This compound - FRB domain | 26 | Fluorescence Polarization | |

| This compound-FKBP12 - FRB domain | 0.012 | Fluorescence Polarization |

Table 2: Binding Affinities in the Formation of the Ternary Complex. This table illustrates the dramatic increase in binding affinity for the FRB domain upon the formation of the this compound-FKBP12 complex.

Experimental Protocols for Characterizing the Interaction

The study of the this compound-FKBP12 binding mechanism relies on sophisticated biophysical techniques. The following sections detail the generalized protocols for two of the most powerful methods used in this context: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Experimental Protocol:

-

Sample Preparation:

-

Recombinantly express and purify human FKBP12 protein.

-

Prepare a concentrated solution of this compound in a buffer identical to that of the protein solution to minimize heats of dilution. A small percentage of DMSO may be used to solubilize this compound, in which case the same percentage of DMSO must be present in the protein solution.

-

Thoroughly degas both the protein and this compound solutions to prevent bubble formation during the experiment.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the FKBP12 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the FKBP12 solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to FKBP12.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (in this case, this compound) to a ligand (FKBP12) immobilized on a sensor chip in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Experimental Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified FKBP12 protein onto the activated sensor surface via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Injection and Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions at different concentrations over the immobilized FKBP12 surface.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association and dissociation phases.

-

Regenerate the sensor surface between different analyte injections using a mild regeneration solution (e.g., a low pH buffer) to remove the bound this compound.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.

-

Calculate the dissociation constant (Kd) from the ratio of the rate constants.

-

Downstream Signaling: Inhibition of the mTOR Pathway

The formation of the FKBP12-sirolimus-mTOR ternary complex allosterically inhibits the kinase activity of mTOR Complex 1 (mTORC1). This inhibition blocks the phosphorylation of key downstream effectors of mTORC1, primarily p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates leads to the inhibition of protein synthesis and cell cycle arrest at the G1 phase, which are the cellular bases for the immunosuppressive and antiproliferative effects of this compound.

Visualizing the Mechanism and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and signaling pathways described in this guide.

Caption: Formation of the high-affinity this compound-FKBP12 complex.

Caption: The this compound-FKBP12 complex binds to mTOR.

Caption: Inhibition of the mTORC1 signaling pathway by the ternary complex.

Caption: A generalized experimental workflow for studying the binding interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Chronic Sirolimus Exposure and mTORC2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirolimus (rapamycin) is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While this compound acutely and allosterically inhibits mTORC1, its effects on mTORC2 are more complex and time-dependent. Chronic exposure to this compound has been demonstrated to disrupt the assembly and activity of mTORC2 in a cell-type-specific manner. This inhibition of mTORC2 has significant downstream consequences, including impaired insulin signaling and alterations in cell survival and cytoskeletal organization. Understanding the nuances of this compound-induced mTORC2 inhibition is critical for the development of targeted therapies that modulate the mTOR pathway and for managing the long-term side effects of this compound-based immunosuppressive and anti-cancer regimens. This technical guide provides an in-depth overview of the mechanisms underlying chronic this compound-induced mTORC2 inhibition, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows.

The Dichotomy of this compound Action: Acute mTORC1 vs. Chronic mTORC2 Inhibition

This compound, in complex with the immunophilin FK506-binding protein 12 (FKBP12), directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to its allosteric inhibition. In contrast, the FRB domain in a pre-assembled mTORC2 is largely inaccessible due to steric hindrance by the mTORC2-specific component, Rictor.[1]

However, prolonged treatment with this compound can indeed lead to the inhibition of mTORC2.[1] The prevailing model suggests that the FKBP12-sirolimus complex binds to newly synthesized, "naked" mTOR molecules before their incorporation into either mTORC1 or mTORC2.[1] This sequestration of mTOR prevents the proper assembly of new mTORC2 complexes, leading to a gradual depletion of functional mTORC2 over time.[1] This mechanism explains the delayed onset of mTORC2 inhibition observed with chronic this compound exposure. The sensitivity of different cell types to this chronic mTORC2 inhibition is influenced by the relative expression levels of FKBP12 and other FKBP family members.[2]

Quantitative Effects of Chronic this compound Exposure on mTORC2 Signaling

The chronic inhibition of mTORC2 by this compound is a dose- and time-dependent process that varies across different cell lines and tissues. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Dose-Dependent Effects of this compound on mTORC1 and mTORC2 Activity in Mouse Models of Polycystic Kidney Disease (PKD)

| Treatment Group | This compound Blood Level (ng/mL) | mTORC1 Activity (p-S6RpSer240/244 levels) | mTORC2 Activity (p-AktSer473 levels) | Reference |

| Untreated Control | 0 | Baseline | Baseline | |

| Low-Dose this compound | ~3 | Moderately Reduced | Similar to Control | |

| High-Dose this compound | ~30-60 | Strongly Reduced | Levels increased over time in all groups |

Note: In this specific in vivo model, while high-dose this compound effectively inhibited mTORC1, p-AktSer473 levels increased over time in all groups, suggesting complex feedback mechanisms in the context of this disease model.

Table 2: Differential Inhibition of mTORC2 by Chronic Rapamycin Treatment (100 nM for 24h) in Various Cell Lines

| Cell Line | Fold Inhibition of mTORC2 (p-Akt S473) | Reference |

| PC3 | ~10 | |

| C2C12 | ~10 | |

| HEK 293T | ~4 | |

| H460 | ~4 | |

| HeLa | ~4 (increase) |

Note: The negative value for HeLa cells indicates an increase in p-Akt S473, likely due to the relief of S6K-mediated negative feedback on the insulin/IGF pathway when mTORC1 is inhibited.

Experimental Protocols for Studying mTORC2 Inhibition

Co-Immunoprecipitation (Co-IP) of mTORC2 Complex

This protocol is designed to assess the integrity of the mTORC2 complex and the association of its components following chronic this compound treatment.

Materials:

-

CHAPS Lysis Buffer: 40 mM HEPES (pH 7.5), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% (w/v) CHAPS, and protease inhibitor cocktail.

-

Anti-Rictor antibody (for immunoprecipitation)

-

Anti-mTOR antibody (for immunoblotting)

-

Anti-mLST8 antibody (for immunoblotting)

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies for Western blotting

-

ECL detection reagents

Procedure:

-

Culture and treat cells with this compound for the desired duration.

-

Lyse cells in ice-cold CHAPS lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Pre-clear lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-Rictor antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with CHAPS lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against mTOR and mLST8.

Western Blotting for Phospho-Akt (Ser473)

This protocol measures the phosphorylation of Akt at Serine 473, a direct downstream target of mTORC2, as a surrogate for mTORC2 kinase activity.

Materials:

-

RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay reagents.

-

SDS-PAGE gels and buffers.

-

PVDF membrane.

-

Blocking buffer (5% BSA in TBST is often recommended for phospho-antibodies).

-

Primary antibody: Rabbit anti-phospho-Akt (Ser473).

-

Primary antibody: Mouse anti-total Akt.

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.

-

ECL detection reagents.

Procedure:

-

Treat cells with this compound as required.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using ECL reagents.

-

Strip the membrane and re-probe with anti-total Akt antibody to normalize for protein loading.

In Vitro mTORC2 Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC2.

Materials:

-

CHAPS Lysis Buffer.

-

Anti-Rictor antibody.

-

Protein A/G agarose beads.

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).

-

Recombinant inactive Akt1 as a substrate.

-

ATP.

-

Anti-phospho-Akt (Ser473) antibody for detection.

Procedure:

-

Immunoprecipitate mTORC2 from cell lysates using an anti-Rictor antibody as described in the Co-IP protocol.

-

Wash the immunoprecipitated mTORC2 complex twice with CHAPS lysis buffer and once with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing recombinant inactive Akt1 and ATP.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction mixture by Western blotting using an anti-phospho-Akt (Ser473) antibody.

Visualizing the mTOR Signaling Network and Experimental Workflows